molecular formula C23H29FN4O4 B12181820 1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide

1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B12181820
M. Wt: 444.5 g/mol
InChI Key: NAZCUKXYMOUZAS-UHFFFAOYSA-N
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Description

1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound featuring a fluorophenyl group, a pyrrolidinone ring, and a piperidine structure

Preparation Methods

The synthesis of 1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the piperidine structure: This can be synthesized through nucleophilic substitution reactions.

    Coupling of the subunits: The final step involves coupling the pyrrolidinone, fluorophenyl, and piperidine subunits through amide bond formation.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the piperidine ring.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles.

Scientific Research Applications

1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Researchers use this compound to study the effects of structural modifications on biological activity.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the piperidine ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 1-[(1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide include:

These compounds share structural similarities, such as the presence of fluorophenyl groups and piperidine rings, but differ in other functional groups and overall structure. The uniqueness of this compound lies in its specific combination of these features, which can result in distinct biological activities and applications.

Properties

Molecular Formula

C23H29FN4O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-[1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN4O4/c24-18-1-3-19(4-2-18)28-14-17(13-20(28)29)23(32)27-11-7-16(8-12-27)22(31)26-9-5-15(6-10-26)21(25)30/h1-4,15-17H,5-14H2,(H2,25,30)

InChI Key

NAZCUKXYMOUZAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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